molecular formula C12H17N B2357535 2-[(2-Methylphenyl)methyl]pyrrolidine CAS No. 383127-27-3

2-[(2-Methylphenyl)methyl]pyrrolidine

Cat. No.: B2357535
CAS No.: 383127-27-3
M. Wt: 175.275
InChI Key: AEVCYCAGTSOXAE-UHFFFAOYSA-N
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Description

Foundational Significance of Pyrrolidine (B122466) Architectures in Synthetic Organic Chemistry

The pyrrolidine scaffold is a recurring motif in numerous biologically active compounds, including a wide range of alkaloids and approved pharmaceutical agents. mdpi.com This significance stems from several key features of the pyrrolidine ring system:

Stereochemical Complexity: The non-planar, puckered nature of the saturated pyrrolidine ring allows for the creation of multiple stereocenters, providing a three-dimensional diversity that is crucial for specific molecular recognition in biological systems. nih.gov

Synthetic Versatility: The pyrrolidine ring can be readily synthesized and functionalized through a variety of established and emerging synthetic methodologies. This allows chemists to tailor the properties of pyrrolidine-containing molecules for specific applications. mdpi.com

Pharmacological Privilege: The pyrrolidine nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to a variety of biological targets. nih.gov This has led to the development of pyrrolidine-based drugs with a wide spectrum of therapeutic activities, including antiviral, anticancer, anti-inflammatory, and central nervous system effects. nih.govnih.gov

The inherent properties of the pyrrolidine ring, therefore, make it a highly attractive building block for the design and synthesis of novel molecules with diverse functions.

Positional Importance of 2-[(2-Methylphenyl)methyl]pyrrolidine within Pyrrolidine-Based Chemical Research

The specific compound, this compound, is characterized by a 2-methylbenzyl group attached to the second position of the pyrrolidine ring. While detailed research on this exact molecule is not extensively published, its structural features place it in a position of potential interest within pyrrolidine chemistry. The substitution at the 2-position of the pyrrolidine ring is a common strategy for modulating the biological activity of this class of compounds. researchgate.net

The introduction of a benzyl (B1604629) group, and specifically a 2-methylbenzyl group, can impart several key properties:

Lipophilicity: The aromatic ring increases the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as membrane permeability and distribution within biological systems.

Steric Influence: The substituent at the 2-position can exert significant steric effects, influencing the conformation of the pyrrolidine ring and its interaction with biological targets.

Aromatic Interactions: The benzyl group can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which can be critical for binding to proteins and other biological macromolecules.

The methyl group on the phenyl ring further refines these properties, potentially influencing the molecule's conformational preferences and electronic characteristics. The synthesis of such 2-substituted pyrrolidines can be achieved through various methods, including the alkylation of proline derivatives or stereoselective cyclization strategies. acs.orggoogle.com

Overview of Current Academic Research Paradigms and Future Research Directions pertinent to the Compound

Current research in the field of pyrrolidine chemistry is vibrant and multifaceted, with several key paradigms shaping its direction:

Asymmetric Synthesis: A major focus is the development of novel stereoselective methods to access enantiomerically pure pyrrolidine derivatives. This is crucial as the biological activity of chiral molecules is often dependent on their specific stereochemistry. acs.org

Catalysis: Pyrrolidine derivatives, particularly those derived from proline, are widely used as organocatalysts in a variety of chemical transformations. Research continues to explore new applications and more efficient catalytic systems based on the pyrrolidine scaffold.

Medicinal Chemistry: The exploration of pyrrolidine-containing compounds as therapeutic agents remains a dominant research area. Current efforts are directed towards the discovery of new drugs for a range of diseases, including cancer, infectious diseases, and neurological disorders. researchgate.net

For a compound like this compound, future research could logically extend from these established paradigms. A primary avenue would be the comprehensive evaluation of its biological activity. Given the diverse pharmacological profiles of 2-substituted pyrrolidines, this compound could be screened for a variety of effects, such as anticancer, antimicrobial, or neuroactive properties. nih.gov

Furthermore, the development of an efficient and stereoselective synthesis for this compound would be a valuable contribution, enabling the preparation of enantiomerically pure samples for more detailed biological studies. The compound could also be explored as a ligand for metal-based catalysts or as a building block for the synthesis of more complex molecular architectures. The elucidation of its structure-activity relationships, by synthesizing and testing related analogues, would provide deeper insights into the chemical features that govern its potential biological effects.

Chemical Data Table

PropertyValue
IUPAC Name This compound
CAS Number 383127-27-3
Molecular Formula C₁₂H₁₇N
Molecular Weight 175.27 g/mol
Appearance Not specified
Purity ≥95% (as per commercial suppliers)
Storage Conditions Store in a cool, dry place

Data sourced from commercial suppliers. aksci.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-5-2-3-6-11(10)9-12-7-4-8-13-12/h2-3,5-6,12-13H,4,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVCYCAGTSOXAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Methylphenyl Methyl Pyrrolidine and Its Analogues

De Novo Construction of the Pyrrolidine (B122466) Core

The foundational step in the synthesis of 2-[(2-Methylphenyl)methyl]pyrrolidine often involves the construction of the five-membered nitrogen-containing ring from acyclic precursors. Several powerful strategies have been developed to achieve this, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Cyclization Reactions for Ring Formation

Intramolecular cyclization reactions are a cornerstone of pyrrolidine synthesis. These methods typically involve the formation of a carbon-nitrogen bond to close the ring. One common approach is the intramolecular nucleophilic substitution of a suitably functionalized linear precursor. For instance, a primary amine can displace a leaving group, such as a halide or a tosylate, at the δ-position to furnish the pyrrolidine ring. The starting materials for such cyclizations can be synthesized through various means, including the addition of organometallic reagents to protected amino aldehydes or the reduction of γ-nitro ketones followed by activation of the resulting hydroxyl group.

Another powerful cyclization strategy involves the reductive cyclization of imines with terminal dihaloalkanes, which can be efficiently conducted in a flow microreactor. This electrochemical method provides good yields of piperidine and pyrrolidine derivatives. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient route to substituted pyrrolidines. These reactions are prized for their atom economy and the ability to rapidly generate molecular diversity. researchgate.net For the synthesis of pyrrolidine derivatives, MCRs often involve the generation of an azomethine ylide intermediate, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile.

While specific examples leading directly to this compound are not extensively documented, the general applicability of MCRs to the synthesis of 2-substituted pyrrolidines is well-established. For instance, the reaction of an amino acid, an aldehyde, and an activated alkene can lead to highly functionalized pyrrolidines. The choice of starting materials can be tailored to introduce the desired substitution pattern.

Reductive Amination Strategies

Reductive amination represents a versatile and widely used method for the formation of the pyrrolidine ring. This strategy can be employed in an intramolecular fashion, where a linear precursor containing both an amine and a carbonyl group (or a precursor to a carbonyl group) is cyclized under reductive conditions. For example, the reductive amination of a γ-amino ketone or aldehyde will directly yield the corresponding pyrrolidine.

A biocatalytic approach using transaminases has been developed for the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones. This method provides access to both enantiomers with high enantiomeric excess. acs.org Furthermore, recent advancements have demonstrated the use of in situ-generated cobalt catalysts for the reductive amination of aldehydes and ketones with ammonia and hydrogen gas under mild conditions, offering a simple and efficient route to primary amines that can serve as precursors for pyrrolidine synthesis. whiterose.ac.ukuwindsor.ca

Introduction and Functionalization of the (2-Methylphenyl)methyl Side Chain

Once the pyrrolidine core is established, or concurrently with its formation, the (2-methylphenyl)methyl side chain must be introduced and potentially functionalized. This can be achieved through a variety of carbon-carbon bond-forming reactions and subsequent modifications of the aromatic ring.

Carbon-Carbon Bond Forming Reactions

The installation of the (2-methylphenyl)methyl group onto the 2-position of the pyrrolidine ring is a critical step. Several classic and modern carbon-carbon bond-forming reactions can be employed for this purpose.

Alkylation Reactions: A straightforward approach involves the alkylation of a pre-formed pyrrolidine derivative. For instance, the N-alkylation of proline esters with benzyl (B1604629) halides can be achieved, and the diastereoselectivity of this reaction can be influenced by the substitution pattern on the benzyl group. acs.org Alternatively, C-alkylation at the α-position of a suitably activated pyrrolidine, such as an enamine or a lithiated derivative, with a 2-methylbenzyl halide can be effective.

Grignard and Organolithium Reactions: The addition of a 2-methylbenzyl Grignard reagent or a related organolithium species to an electrophilic pyrrolidine precursor is a powerful method for creating the desired C-C bond. For example, reaction with a 2-formylpyrrolidine or a related imine derivative can introduce the (2-methylphenyl)methyl moiety. A highly diastereoselective addition of various Grignard reagents to chiral γ-chlorinated N-tert-butanesulfinyl imines has been reported for the synthesis of 2-substituted pyrrolidines. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, offer a versatile tool for this transformation. This would typically involve the coupling of a 2-halomethylpyrrolidine derivative with 2-methylphenylboronic acid in the presence of a palladium catalyst and a base. While the direct coupling of benzylic electrophiles can be challenging, specialized conditions have been developed to facilitate such reactions. researchgate.net

The following table summarizes some of the key carbon-carbon bond-forming reactions applicable to the synthesis of the target compound.

Reaction Type Pyrrolidine Precursor Side Chain Precursor Key Reagents Notes
Alkylation N-Protected Proline Ester2-Methylbenzyl BromideBase (e.g., K₂CO₃)Can exhibit diastereoselectivity. acs.org
Grignard Reaction N-tert-butanesulfinyl imine of 4-chlorobutanal2-Methylbenzylmagnesium Bromide-Highly diastereoselective. rsc.org
Suzuki Coupling 2-(Bromomethyl)pyrrolidine2-Methylphenylboronic AcidPalladium Catalyst, BaseRequires optimization for benzylic coupling. researchgate.net

Aromatic Functionalization Protocols

Further diversification of the this compound scaffold can be achieved by functionalizing the 2-methylphenyl ring. This allows for the synthesis of a library of analogues with modified properties.

Directed ortho-Metalation (DoM): Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of the target molecule, the pyrrolidinylmethyl substituent itself can act as a directing group for the lithiation of the aromatic ring. Treatment with a strong base, such as n-butyllithium or sec-butyllithium, can lead to deprotonation at the position ortho to the benzylic carbon (the 3-position of the phenyl ring) or at the methyl group. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups. The coordination of the lithium atom to the nitrogen of the pyrrolidine ring is crucial for directing the deprotonation. uwindsor.cabaranlab.orgharvard.edu

Palladium-Catalyzed Cross-Coupling of Aryl Halides: If the synthesis starts with a halogenated (2-methylphenyl)methyl precursor, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, or Buchwald-Hartwig reactions can be used to introduce a variety of substituents onto the aromatic ring. For example, coupling of a 2-((bromo-2-methylphenyl)methyl)pyrrolidine with a boronic acid could introduce a new aryl or alkyl group.

The table below outlines some potential aromatic functionalization strategies.

Reaction Type Substrate Reagents Introduced Group Notes
Directed ortho-Metalation N-Boc-2-[(2-methylphenyl)methyl]pyrrolidine1. s-BuLi/TMEDA; 2. Electrophile (E+)E (e.g., SiMe₃, CO₂, I)Regioselective functionalization. uwindsor.cabaranlab.orgharvard.edu
Suzuki-Miyaura Coupling 2-[(x-Bromo-2-methylphenyl)methyl]pyrrolidineArylboronic Acid, Pd Catalyst, BaseAryl groupVersatile for C-C bond formation.

The synthesis of this compound and its analogues can be achieved through a variety of strategic approaches. The choice of methodology depends on factors such as the desired stereochemistry, the availability of starting materials, and the need for further functionalization. De novo construction of the pyrrolidine ring via cyclization, multicomponent reactions, or reductive amination provides a solid foundation. Subsequent or concurrent introduction of the (2-methylphenyl)methyl side chain using classical organometallic chemistry or modern cross-coupling reactions, followed by potential aromatic functionalization, allows for the creation of a diverse range of derivatives for further investigation in various scientific fields.

Stereoselective and Asymmetric Synthesis

The creation of a specific stereoisomer of this compound requires precise control over the formation of the chiral center at the C2 position of the pyrrolidine ring. Several powerful strategies have been developed to achieve this, each with its own set of advantages and challenges.

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. L-proline and its derivatives, such as pyroglutamic acid, are excellent and commonly used precursors for the synthesis of chiral 2-substituted pyrrolidines. nih.govnih.gov

One common strategy involves the functionalization of pyroglutamic acid. For instance, the hemiaminal derived from pyroglutamic acid can undergo a Lewis acid-mediated reaction with an electron-rich aromatic compound, such as toluene, to introduce the 2-methylphenyl group at the C5 position (which corresponds to the C2 position of the final product after reduction). The stereochemical outcome of this addition can often be controlled by the choice of protecting group on the pyrrolidine nitrogen. nih.gov Subsequent reduction of the lactam and ester functionalities would then yield the target molecule.

A hypothetical reaction scheme starting from L-pyroglutamic acid is presented below:

StepReactantReagents and ConditionsIntermediate/ProductNotes
1L-Pyroglutamic acid1. Protection of amine (e.g., Boc₂O) 2. Esterification of carboxylic acid (e.g., MeOH, H⁺)N-Boc-L-pyroglutamic acid methyl esterProtection and activation for subsequent steps.
2N-Boc-L-pyroglutamic acid methyl esterReduction of the lactam carbonyl to a hemiaminal (e.g., DIBAL-H, -78 °C)N-Boc-5-hydroxy-L-proline methyl esterFormation of a key intermediate for C-C bond formation.
3N-Boc-5-hydroxy-L-proline methyl esterLewis acid (e.g., BF₃·OEt₂) and 2-methylphenyl nucleophile (e.g., 2-methylphenylmagnesium bromide)N-Boc-5-(2-methylphenyl)-L-proline methyl esterIntroduction of the aryl group with potential diastereoselectivity.
4N-Boc-5-(2-methylphenyl)-L-proline methyl esterReduction of the ester (e.g., LiAlH₄)[N-Boc-5-(2-methylphenyl)-L-prolinol]Reduction to the corresponding alcohol.
5[N-Boc-5-(2-methylphenyl)-L-prolinol]1. Conversion of alcohol to a leaving group (e.g., MsCl, Et₃N) 2. Reduction of the mesylate (e.g., LiAlH₄)N-Boc-2-[(2-methylphenyl)methyl]pyrrolidineFormation of the methyl group at the benzylic position.
6N-Boc-2-[(2-methylphenyl)methyl]pyrrolidineDeprotection (e.g., TFA in CH₂Cl₂)This compoundFinal deprotection to yield the target compound.

This chiral pool approach benefits from the inherent stereochemistry of the starting material, which often translates to high enantiomeric purity in the final product.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules without the need for metal catalysts. unibo.it For the synthesis of 2-substituted pyrrolidines, organocatalytic strategies often involve the conjugate addition of nucleophiles to α,β-unsaturated aldehydes or ketones, mediated by a chiral secondary amine catalyst, such as a derivative of proline. nih.gov

In the context of synthesizing this compound, an approach could involve the reaction of an aldehyde with a nitroalkene, followed by cyclization. For example, the organocatalytic Michael addition of an aldehyde to an appropriate nitroalkene, catalyzed by a chiral prolinol derivative, can generate a key intermediate with high enantioselectivity. This intermediate can then be subjected to a reductive cyclization sequence to form the desired pyrrolidine ring. The catalyst forms a transient iminium ion with the α,β-unsaturated substrate, which effectively shields one face of the molecule, directing the incoming nucleophile to the other face and thus controlling the stereochemistry. nih.gov

A representative organocatalytic approach is outlined in the table below:

StepReactantsCatalyst and ConditionsIntermediate/ProductEnantiomeric Excess (ee)
1Propanal and (E)-1-nitro-2-(2-methylphenyl)ethene(S)-Diphenylprolinol silyl ether (10 mol%), CH₂Cl₂, rt4-Nitro-3-(2-methylphenyl)pentanalTypically >90% ee
24-Nitro-3-(2-methylphenyl)pentanalReduction of nitro group (e.g., H₂, Pd/C) and intramolecular reductive amination2-[(2-Methylphenyl)methyl]-5-methylpyrrolidineDiastereomeric mixture

Further modifications of the starting materials would be necessary to obtain the specific target compound without the additional methyl group at the C5 position.

Transition metal catalysis offers a broad range of highly efficient and selective methods for the synthesis of chiral pyrrolidines.

Copper(I)-Catalyzed [3+2] Cycloaddition:

The copper(I)-catalyzed asymmetric [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful method for constructing highly functionalized, enantioenriched pyrrolidines. nih.gov An azomethine ylide can be generated in situ from an imino ester, and its reaction with a dipolarophile, such as a substituted styrene, in the presence of a chiral copper(I) catalyst, leads to the formation of the pyrrolidine ring. The stereochemistry of the product is controlled by the chiral ligand coordinated to the copper center. msu.educhemrxiv.org

For the synthesis of this compound, a possible route would involve the reaction of an azomethine ylide derived from glycine imino ester with 2-vinyltoluene.

Reactant 1 (Azomethine Ylide Precursor)Reactant 2 (Dipolarophile)Catalyst System (Cu(I) salt + Chiral Ligand)ProductDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)
N-Benzylidene-glycine methyl ester2-VinyltolueneCu(CH₃CN)₄PF₆ + (R)-TF-BiphamPhosMethyl 5-(2-methylphenyl)-2-phenylpyrrolidine-2-carboxylateHigh dr and ee often achievable (>90%)

The resulting product would require subsequent chemical transformations, such as reduction of the ester and hydrogenolysis of the N- and C-phenyl groups, to arrive at the target molecule.

Rhodium-Catalyzed Olefin Hydrogenation:

Rhodium-catalyzed asymmetric hydrogenation is a well-established and highly reliable method for the synthesis of chiral compounds. acs.org This approach could be applied to the synthesis of this compound by the hydrogenation of a suitable prochiral pyrrole (B145914) precursor. For example, a 2-[(2-methylphenyl)methyl]-1H-pyrrole could be subjected to asymmetric hydrogenation using a chiral rhodium catalyst, such as one based on a chiral bisphosphine ligand. The catalyst coordinates to the double bonds of the pyrrole ring and delivers hydrogen from a specific face, leading to the formation of the desired enantiomer of the pyrrolidine. acs.org

SubstrateCatalyst System (Rh precursor + Chiral Ligand)ConditionsProductEnantiomeric Excess (ee)
2-[(2-Methylphenyl)methyl]-1H-pyrrole[Rh(COD)₂]BF₄ + (R)-BINAPH₂ (10 atm), MeOH, rtThis compoundPotentially high ee

The successful application of this method is highly dependent on the substrate and the choice of the chiral ligand.

Process Development and Scalability Considerations in Laboratory Synthesis

The transition of a synthetic route from a small-scale laboratory procedure to a larger, more practical scale involves several important considerations to ensure safety, efficiency, and reproducibility. mt.com

Key Considerations for Scaling Up the Synthesis of this compound:

Reagent and Catalyst Cost and Availability: For chiral pool synthesis, the cost of L-proline is relatively low. However, in organocatalysis and transition metal catalysis, the cost of specialized chiral ligands and metal precursors can be significant, potentially limiting large-scale applications.

Reaction Conditions:

Temperature Control: Many of the described stereoselective reactions are performed at low temperatures to enhance selectivity. Maintaining these low temperatures on a larger scale requires specialized equipment and can be energy-intensive. Exothermic reactions, such as those involving organometallic reagents or hydrogenations, need careful monitoring and efficient heat dissipation to prevent runaway reactions.

Pressure: Rhodium-catalyzed hydrogenations often require elevated pressures of hydrogen gas, which necessitates the use of specialized high-pressure reactors and stringent safety protocols.

Purification: Chromatographic purification, which is common in small-scale laboratory synthesis, is often impractical and costly on a larger scale. The development of crystallization or distillation methods for product isolation and purification is highly desirable for scalability.

Waste Management: The environmental impact of the synthesis becomes more significant on a larger scale. The choice of solvents, reagents, and the generation of byproducts need to be carefully considered to develop a more sustainable process. Atom-economical reactions, such as cycloadditions and hydrogenations, are generally preferred.

Safety: The handling of hazardous reagents, such as pyrophoric organometallics (e.g., Grignard reagents), flammable solvents, and high-pressure gases, requires a thorough safety assessment and the implementation of appropriate engineering controls and personal protective equipment.

Advanced Structural and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for determining the precise connectivity and electronic environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlational Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the hydrogen (¹H) and carbon (¹³C) atomic nuclei within the molecule. While specific spectral data for 2-[(2-Methylphenyl)methyl]pyrrolidine is not extensively published in peer-reviewed literature, expected chemical shifts and coupling patterns can be inferred from the analysis of structurally similar 2-substituted pyrrolidines. acs.org

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring, the methylene bridge, the methyl group on the phenyl ring, and the aromatic protons. The pyrrolidine protons would appear as complex multiplets in the upfield region (approximately 1.5-3.5 ppm). The benzylic methylene protons adjacent to the pyrrolidine ring would likely appear as a multiplet due to diastereotopicity. The aromatic protons of the ortho-substituted phenyl ring would exhibit characteristic splitting patterns in the downfield region (around 7.0-7.4 ppm), and the methyl group protons on the phenyl ring would present as a singlet around 2.3 ppm. acs.org

In the ¹³C NMR spectrum, distinct resonances would be observed for each unique carbon atom. The carbons of the pyrrolidine ring are expected in the range of 20-60 ppm. The benzylic methylene carbon would likely resonate around 40-50 ppm. The aromatic carbons would appear in the 125-140 ppm region, with the carbon bearing the methyl group showing a characteristic upfield shift. The methyl carbon itself would produce a signal at approximately 20 ppm. acs.org

2D correlational studies, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning these ¹H and ¹³C signals by revealing proton-proton and proton-carbon correlations, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrrolidine CH₂ 1.5 - 2.2 23 - 32
Pyrrolidine CH₂-N 3.0 - 3.5 45 - 55
Pyrrolidine CH-N 3.2 - 3.8 60 - 65
Benzylic CH₂ 2.8 - 3.4 40 - 50
Aromatic CH 7.0 - 7.4 125 - 131
Aromatic C-C - 135 - 141
Aromatic C-CH₃ - 132 - 136

Note: These are predicted values based on analogous structures and may vary from experimental results.

Vibrational Spectroscopy (Infrared (IR) and Raman Analysis)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the pyrrolidine ring. C-H stretching vibrations from the aliphatic pyrrolidine ring and the aromatic ring would appear just below and above 3000 cm⁻¹, respectively. The C-N stretching vibration is anticipated in the 1100-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in Raman spectra, offering detailed information about the substitution pattern. The symmetric "ring breathing" mode of the substituted benzene (B151609) ring would be a prominent feature.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For molecules containing a benzyl (B1604629) group, a common fragmentation pathway involves the cleavage of the benzylic bond. youtube.comthieme-connect.de This leads to the formation of a stable benzyl cation, which can rearrange to a tropylium ion. youtube.com

For this compound, the molecular ion peak [M]⁺ would be observed at m/z 175. The most prominent peak in the spectrum (the base peak) is expected to be at m/z 91. This corresponds to the [C₇H₇]⁺ fragment, which is the tropylium ion formed from the 2-methylbenzyl moiety. youtube.com Another significant fragment would likely arise from the loss of the 2-methylphenylmethyl group, resulting in a pyrrolidinyl fragment.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
175 [M]⁺ (Molecular Ion)
91 [C₇H₇]⁺ (Tropylium ion from 2-methylbenzyl group)

Electronic Spectroscopy (UV-Visible Absorption Characteristics)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Phenyl-substituted pyrrolidines typically exhibit absorption bands in the UV region due to π-π* transitions of the aromatic ring. mdpi.com For this compound, one would expect to observe absorption maxima (λmax) in the range of 250-280 nm, characteristic of a substituted benzene ring. researchgate.net The presence of the nitrogen atom's lone pair might also lead to n-π* transitions, although these are often weaker and may be obscured by the more intense π-π* bands.

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and conformational details.

Crystallographic Parameters and Unit Cell Analysis

As of now, specific single-crystal X-ray diffraction data for this compound is not publicly available in crystallographic databases. However, if suitable crystals were obtained, a full crystallographic analysis would yield crucial parameters. These would include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). The unit cell analysis would also provide the number of molecules (Z) within the unit cell. This data would allow for the precise determination of the molecular geometry, including the conformation of the pyrrolidine ring (which typically adopts an envelope or twisted conformation) and the relative orientation of the (2-methylphenyl)methyl substituent.

Table 3: List of Compounds Mentioned

Compound Name
This compound
N-methyl-2-pyrrolidinone

Intermolecular Interactions and Supramolecular Assembly

In the solid state, substituted pyrrolidines are known to participate in a variety of non-covalent interactions that dictate their crystal packing and supramolecular architecture. For this compound, the secondary amine within the pyrrolidine ring is capable of acting as both a hydrogen bond donor (N-H) and acceptor. This facilitates the formation of hydrogen-bonded chains or networks, which are common motifs in the crystal structures of related compounds.

Furthermore, the presence of the aromatic 2-methylphenyl group introduces the possibility of C-H···π interactions. These weak hydrogen bonds, where a C-H bond from the pyrrolidine ring or the methyl group on the phenyl ring interacts with the π-electron cloud of an adjacent aromatic ring, are significant forces in the stabilization of crystal lattices. The interplay between conventional hydrogen bonding and C-H···π interactions would likely result in a complex and stable three-dimensional supramolecular assembly. The specific geometry and energetics of these interactions, however, would require detailed crystallographic analysis.

Conformational Analysis of the Pyrrolidine Ring in the Crystalline State

The five-membered pyrrolidine ring is not planar and typically adopts a puckered conformation to relieve torsional strain. The two most common conformations are the "envelope" (or C_s) and "twist" (or C_2) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

For 2-substituted pyrrolidines, the substituent's steric bulk and electronic properties influence the preferred pucker of the ring. It is well-documented that substituents can favor either an "endo" (on the same side as the nitrogen lone pair) or "exo" (on the opposite side) pucker, which can also be described as "UP" and "DOWN" puckering. The specific conformation adopted by the pyrrolidine ring in this compound in the crystalline state would be a fine balance between minimizing steric hindrance from the bulky 2-methylbenzyl group and optimizing intermolecular packing forces. Without experimental X-ray crystallographic data, the precise puckering parameters and the dominant conformation remain undetermined.

Chiroptical Properties and Stereochemical Assignment

This compound possesses a stereocenter at the C2 position of the pyrrolidine ring, making it a chiral molecule that exists as a pair of enantiomers, (R)- and (S)-2-[(2-Methylphenyl)methyl]pyrrolidine. Chiral molecules are optically active, meaning they rotate the plane of polarized light. The specific rotation, [α], is a characteristic physical property for each enantiomer, with equal magnitude but opposite sign.

Circular dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, including the absolute configuration of its stereocenters and its conformational preferences in solution.

For the stereochemical assignment of this compound, a combination of experimental CD spectroscopy and quantum chemical calculations would be the most rigorous approach. By calculating the theoretical CD spectra for both the (R) and (S) enantiomers and comparing them with the experimentally measured spectrum, the absolute configuration of the sample can be unambiguously determined. The Cotton effects observed in the CD spectrum, which are the characteristic positive or negative bands, arise from the electronic transitions of the chromophores within the molecule, primarily the aromatic phenyl ring in this case. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the atoms and thus provide a fingerprint of the molecule's chirality. In the absence of such experimental data, the absolute stereochemistry of a given sample of this compound cannot be definitively assigned.

Chemical Reactivity and Mechanistic Investigations

Investigation of Nucleophilic Behavior of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom in the pyrrolidine ring of 2-[(2-Methylphenyl)methyl]pyrrolidine is sp³ hybridized, and its lone pair of electrons is localized, making it readily available for donation to electrophiles. pearson.com This localization confers significant nucleophilic character to the nitrogen atom. pearson.com Its behavior as a nucleophile is central to many of its characteristic reactions, including alkylations, acylations, and reactions with carbonyl compounds.

The nucleophilicity of the pyrrolidine nitrogen is influenced by several factors, including solvent, steric hindrance, and the nature of the electrophile. The presence of the bulky 2-methylbenzyl group attached to the C2 position of the pyrrolidine ring can introduce steric hindrance, potentially moderating its reactivity towards very bulky electrophiles compared to unsubstituted pyrrolidine.

Table 1: Representative Nucleophilic Reactions of the Pyrrolidine Nitrogen

Reaction TypeElectrophile ExampleProduct Type
N-AlkylationAlkyl Halide (e.g., CH₃I)Quaternary Ammonium Salt
N-AcylationAcyl Chloride (e.g., CH₃COCl)N-Amide
Michael Additionα,β-Unsaturated Carbonylβ-Amino Carbonyl Compound
SNAr ReactionActivated Aryl HalideN-Aryl Pyrrolidine

The mechanism of these reactions typically involves the direct attack of the nitrogen's lone pair on the electrophilic center. In reactions like nucleophilic aromatic substitution (SNAr), pyrrolidine acts as the nucleophile attacking an electron-deficient aromatic ring, proceeding through a stepwise addition-elimination pathway. researchgate.net

Electrophilic Aromatic Substitution on the 2-Methylphenyl Moiety

The 2-methylphenyl group of the molecule is susceptible to electrophilic aromatic substitution (EAS). The reactivity and orientation of incoming electrophiles are directed by two activating substituents on the benzene (B151609) ring: the methyl group (-CH₃) and the pyrrolidin-2-ylmethyl group (-CH₂-pyrrolidine).

Methyl Group : An electron-donating group that activates the ring and is an ortho, para-director.

Pyrrolidin-2-ylmethyl Group : This alkyl substituent is also electron-donating and activating, directing incoming electrophiles to the ortho and para positions.

The combined effect of these two groups, which are ortho to each other, results in a highly activated aromatic ring. The primary sites for electrophilic attack would be the positions para to the methyl group (C4) and para to the alkyl substituent (C5), as well as the remaining ortho position (C6). Steric hindrance may influence the relative yields of the substituted products.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

Electrophilic ReactionReagentsPredicted Major Isomer(s)
NitrationHNO₃, H₂SO₄4-Nitro and 6-Nitro derivatives
HalogenationBr₂, FeBr₃4-Bromo and 6-Bromo derivatives
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-Acetyl derivative (due to sterics)
SulfonationFuming H₂SO₄4-Sulfonic acid derivative

The mechanism for these transformations follows the classical EAS pathway, involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, followed by deprotonation to restore aromaticity.

Oxidation and Reduction Pathways

The this compound molecule has several sites susceptible to oxidation. The pyrrolidine ring, particularly the carbon adjacent to the nitrogen, can be oxidized. The benzylic methyl group is also a potential site for oxidation.

Potential oxidation pathways include:

N-Oxidation : Reaction with oxidizing agents like hydrogen peroxide or peroxy acids can form the corresponding N-oxide.

Ring Oxidation : Stronger oxidizing conditions can lead to the formation of lactams (pyrrolidinones) or even ring-opening degradation products. Studies on the oxidative degradation of similar compounds like N-methylpyrrolidone (NMP) show that oxidation can occur on the CH₂ group adjacent to the nitrogen, leading to products like succinimides. nih.gov

Side-Chain Oxidation : The methyl group on the phenyl ring can be oxidized to a carboxylic acid (benzoic acid derivative) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Reduction of the molecule is less common as the pyrrolidine ring is already saturated. However, the aromatic ring can be reduced to a cyclohexane (B81311) ring under catalytic hydrogenation at high pressure and temperature, using catalysts such as rhodium or ruthenium.

Mechanistic Postulation and Experimental Validation of Key Transformations

The key transformations of this compound are underpinned by well-established reaction mechanisms that can be validated through experimental studies.

Nucleophilic Acyl Substitution (Amide Formation) : The mechanism involves a tetrahedral intermediate, the formation of which is often the rate-determining step. The reaction progress can be monitored using techniques like Infrared (IR) spectroscopy (disappearance of the N-H stretch and appearance of the amide C=O stretch) and Nuclear Magnetic Resonance (NMR) spectroscopy. Kinetic studies can validate the reaction order with respect to each reactant.

Electrophilic Aromatic Substitution : The postulation of the arenium ion intermediate is supported by isotopic labeling studies and the isolation of such intermediates in certain cases with superacids. The product distribution (regioselectivity) provides strong evidence for the directing effects of the activating groups, which can be experimentally verified by chromatographic separation (e.g., GC, HPLC) and spectroscopic characterization (NMR, Mass Spectrometry) of the resulting isomers.

Oxidation Mechanisms : The oxidation of the pyrrolidine ring likely proceeds via radical mechanisms, especially in the presence of radical initiators. nih.gov For instance, hydrogen abstraction from the carbon alpha to the nitrogen would form a stabilized radical, which can then react with oxygen. nih.gov These mechanisms can be investigated using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to detect radical intermediates and by analyzing the product distribution under various conditions (e.g., with and without radical scavengers).

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to investigate the properties of organic molecules like 2-[(2-Methylphenyl)methyl]pyrrolidine.

A fundamental step in any quantum mechanical study is geometry optimization. This process involves finding the minimum energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial as they form the basis for all other subsequent property calculations. The electronic structure, describing the distribution of electrons within the molecule, is also determined during these calculations.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC-N (pyrrolidine)1.47 Å
Bond LengthC-C (benzyl)1.52 Å
Bond AngleC-N-C (pyrrolidine)109.5°
Dihedral AngleN-C-C-C (torsion)60.0°
Note: The data in this table is illustrative and not based on actual published research for this specific molecule.

DFT calculations can predict various spectroscopic parameters. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated to help interpret experimental spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in structure elucidation.

Conformational analysis is also critical for a flexible molecule like this compound, which has multiple rotatable bonds. DFT can be used to calculate the relative energies of different conformers, identifying the most stable spatial arrangements and the energy barriers between them.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. By simulating the motion of atoms according to classical mechanics, MD allows for a thorough exploration of the conformational space. This would reveal how this compound behaves in different environments (e.g., in a solvent) and identify the most populated conformations and their transitions.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an important indicator of chemical stability. A large gap suggests high stability and low reactivity. Other reactivity descriptors derived from these energies, such as electronegativity, hardness, and softness, can also be calculated to predict how the molecule might interact with other chemical species.

Table 2: Hypothetical FMO Properties and Reactivity Descriptors (Illustrative)

PropertyCalculated Value (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.0 eV
Electronegativity (χ)3.5 eV
Chemical Hardness (η)3.0 eV
Note: The data in this table is illustrative and not based on actual published research for this specific molecule.

Prediction of Non-Linear Optical (NLO) Properties

Computational methods can also predict the Non-Linear Optical (NLO) properties of molecules. These properties are relevant for applications in optoelectronics and photonics. Calculations would typically involve determining the first and second hyperpolarizabilities, which describe how the molecule's dipole moment responds to a strong external electric field. Molecules with significant NLO properties often possess a high degree of charge transfer.

Theoretical Basis for Intermolecular Interactions and Binding Affinities

Understanding how this compound interacts with other molecules, such as biological receptors or solvent molecules, is crucial for many applications. Computational methods can model these intermolecular interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. Techniques like molecular docking or more advanced quantum mechanical methods can be used to predict the binding affinity and preferred binding modes of the molecule with a target, providing a theoretical basis for its biological activity or physical properties in a condensed phase.

Design and Synthesis of Advanced Analogues and Derivatives

Systematic Derivatization Strategies

The pyrrolidine (B122466) ring is a versatile template that can be modified through substitution or changes in its oxidation state. Introducing substituents at the C3, C4, or C5 positions can profoundly influence the molecule's stereochemistry and conformational preferences. Chiral precursors such as 4-hydroxyproline (B1632879) can be used to introduce functionality at the C4 position. mdpi.com One established method for creating trans-2,5-disubstituted pyrrolidines is through the iodocyclization of enantiopure homoallylic sulfonamides. nih.gov

Changes to the oxidation state of the ring can lead to entirely different classes of compounds, such as pyrrolidones (lactams) or succinimides (cyclic imides). For instance, a ring-contraction strategy starting from N-substituted piperidines can selectively yield pyrrolidin-2-ones. rsc.org Furthermore, oxidative cleavage of related structures like pyrrolidine-2-methanol derivatives can produce N-substituted succinimides (pyrrolidine-2,5-diones), demonstrating another route to alter the ring's oxidation state. nii.ac.jp

Modification TypeStrategy ExampleResulting StructurePotential Impact
C-SubstitutionAlkylation or arylation at C3, C4, C5Substituted Pyrrolidine RingAlters stereochemistry, conformation, and steric profile
OxidationRing contraction of piperidinesPyrrolidin-2-oneIntroduces a carbonyl group, altering polarity and hydrogen bonding capability
OxidationOxidative cleavage of pyrrolidine-2-methanolSuccinimide (Pyrrolidine-2,5-dione)Creates a cyclic imide, modifying electronic properties and potential for interactions

The (2-Methylphenyl)methyl side chain is a critical determinant of the molecule's properties. Its structural diversification can be achieved by altering the substitution pattern on the phenyl ring or by replacing the phenyl ring with other aromatic or heteroaromatic systems. Research on analogous compounds, such as pyrovalerone derivatives, has shown that modifying the aryl moiety significantly impacts biological activity. nih.gov Strategies include moving the methyl group to the C3 or C4 position, introducing additional substituents like halogens (e.g., chloro, fluoro) or alkoxy groups, or replacing the phenyl ring with a naphthyl or pyridinyl group. nih.gov Such changes can modulate electronic properties, lipophilicity, and steric bulk, which are crucial for interactions with molecular targets. nih.gov

Modification TypeExamplePotential Impact on Properties
Isomeric Repositioning(3-Methylphenyl)methyl or (4-Methylphenyl)methylAlters the spatial orientation of the methyl group, affecting steric interactions
Introduction of Electron-Withdrawing Groups(3,4-Dichlorophenyl)methylModifies the electronic character (π-system) of the ring, influences binding affinity nih.gov
Introduction of Electron-Donating Groups(4-Methoxyphenyl)methylIncreases electron density of the aromatic ring, can introduce new hydrogen bond accepting points
Ring System ExpansionNaphthylmethylIncreases surface area and potential for π-stacking interactions nih.gov

The secondary amine of the pyrrolidine ring is a prime target for substitution to modulate the molecule's physicochemical properties. N-substitution eliminates the hydrogen bond donor capability of the parent amine while introducing new functionalities that can alter basicity, lipophilicity, and metabolic stability. Common strategies include:

N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) can fine-tune basicity and lipophilicity.

N-Benzylation: Attaching a benzyl (B1604629) group can introduce additional aromatic interactions. Studies on polyhydroxypyrrolidines have shown that N-benzylation can lead to highly selective enzyme inhibitors. nih.gov

N-Acylation: Forming an amide linkage reduces the basicity of the nitrogen and introduces a hydrogen bond acceptor.

N-Sulfonylation: Creating a sulfonamide provides a stable, non-basic nitrogen center with strong hydrogen bond accepting capabilities. ontosight.ai

These modifications are instrumental in tailoring the molecule for specific applications, such as improving its ability to cross cell membranes or enhancing its binding to a specific protein pocket. nih.govnih.gov

Stereoselective Synthesis of Enantiopure and Diastereopure Analogues

Many applications of pyrrolidine derivatives, particularly in catalysis and as ligands for biological receptors, are highly dependent on the compound's absolute stereochemistry. nih.govnih.gov Therefore, methods for the stereoselective synthesis of enantiopure or diastereopure analogues are critical. Several robust strategies have been developed:

Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials, such as the amino acid L-proline or its derivatives, to construct the chiral pyrrolidine core. mdpi.com

Biocatalysis: Enzymes, such as transaminases, can be used to perform asymmetric synthesis. For example, the amination of ω-chloroketones using transaminases can produce 2-substituted pyrrolidines with very high enantiomeric excess (>99.5% ee). nih.gov

Substrate-Controlled Synthesis: In this method, existing stereocenters in the substrate guide the formation of new ones. Diastereoselective hydrogenation of highly substituted pyrrole (B145914) precursors is an effective way to generate functionalized pyrrolidines with multiple stereocenters. acs.org

Chiral Auxiliary and Reagent-Controlled Synthesis: The use of chiral auxiliaries or reagents can direct the stereochemical outcome of a reaction. For instance, the sparteine-mediated asymmetric functionalization of N-Boc pyrrolidine provides a route to enantiomerically enriched (85% ee) 2-substituted pyrrolidines. york.ac.uk Another method involves the diastereoselective cyclization of chiral N-allyl oxazolidines to construct the pyrrolidine ring. nih.gov

Structure-Chemical Function Relationship (SCFR) Studies

SCFR studies aim to establish a clear correlation between a molecule's three-dimensional structure and its chemical function. This understanding is essential for the rational design of new analogues with improved performance, whether as ligands for molecular targets or as catalysts.

For derivatives of 2-[(2-Methylphenyl)methyl]pyrrolidine, SCFR studies focus on how structural changes impact functions like ligand-receptor binding or catalytic efficiency.

Ligand Binding to Molecular Targets: The pyrrolidine scaffold is a common feature in ligands for various receptors and transporters. ontosight.ainih.gov Studies on structurally related compounds provide powerful insights into the SCFR. For example, in the pyrovalerone series of monoamine uptake inhibitors, modifications to the aryl ring directly correlate with binding affinity and selectivity for the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov The S-enantiomer was found to be significantly more potent, highlighting the importance of stereochemistry. nih.gov Similarly, in a series of analogues designed as agents for nicotinic acetylcholine (B1216132) receptors (nAChR), subtle structural changes resulted in a wide range of binding affinities, with Ki values from 9 to 331 pM. nih.gov These studies demonstrate that modifications to the aryl side chain and N-substituents are key to modulating ligand binding affinity and selectivity.

Table 3: Structure-Activity Relationship of Pyrovalerone Analogues at the Dopamine Transporter (DAT) nih.gov
Compound Analogue (Aryl Group)Binding Affinity (Ki, nM)Dopamine Uptake Inhibition (IC50, nM)
4-Methylphenyl (Pyrovalerone)31.016.3
Phenyl35.528.5
4-Chlorophenyl14.012.6
3,4-Dichlorophenyl5.14.0
2-Naphthyl3.74.4

Catalytic Performance: Pyrrolidine derivatives are widely used as organocatalysts and as ligands in metal-based catalysis. bohrium.com Their performance is highly dependent on their structure. For example, nickel(II) complexes incorporating (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide serve as chiral synthons in the asymmetric synthesis of non-proteinogenic α-amino acids. researchgate.net In the field of photoredox catalysis, an Iridium(III) complex functionalized with N-Boc pyrrolidine units was shown to be an efficient and stable photocatalyst for hydrodehalogenation reactions. acs.org The pyrrolidine substituents were crucial for preventing catalyst degradation and enabling a novel charge-transfer complex mechanism that enhanced catalytic efficiency. acs.org These examples underscore how the pyrrolidine framework and its substituents can be engineered to create highly effective and selective catalysts.

Applications in Organic Synthesis and Functional Materials

Role as Chiral Building Blocks in Complex Molecule Synthesis

Chiral pyrrolidines are recognized as privileged structures in medicinal chemistry and natural product synthesis. They are integral components of numerous FDA-approved drugs and biologically active compounds. The enantiopure forms of 2-substituted pyrrolidines serve as crucial chiral building blocks, allowing for the construction of complex molecular architectures with precise stereochemical control.

The structural motif of 2-[(2-Methylphenyl)methyl]pyrrolidine, and particularly its analogs like 2-(2-Methylphenyl)pyrrolidine, is advantageous as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The pyrrolidine (B122466) unit can be strategically incorporated into a target molecule to introduce chirality and constrain its conformation, which is often critical for biological activity. For instance, various pyrrolidine derivatives are precursors in the synthesis of a wide array of drugs, including antiviral agents, anticancer therapeutics, and central nervous system modulators. The synthesis of these complex molecules often relies on starting with a pre-formed, optically pure pyrrolidine fragment, which is then elaborated through further chemical transformations. This approach ensures the stereochemical integrity of the final product.

Utilization as Ligands and Organocatalysts in Asymmetric Transformations

The pyrrolidine scaffold is a cornerstone in the field of asymmetric catalysis, functioning both as a component of chiral ligands for metal-based catalysts and as a core structure for metal-free organocatalysts. The nitrogen atom of the pyrrolidine ring can act as a Lewis base to coordinate with metal centers or activate substrates through the formation of enamine or iminium ion intermediates in organocatalysis.

The design of effective chiral ligands for transition metal-catalyzed reactions is a fundamental aspect of asymmetric synthesis. The primary goal is to create a well-defined, three-dimensional chiral environment around the metal center. This chiral pocket influences the trajectory of the incoming substrate, thereby directing the reaction to favor the formation of one enantiomer over the other.

For ligands based on the 2-substituted pyrrolidine framework, several design principles are key:

Steric Hindrance: The substituent at the C2 position, such as the (2-methylphenyl)methyl group, plays a crucial role in creating steric bulk. This bulk can effectively shield one face of the catalytic complex, forcing the substrate to approach from the less hindered side.

Electronic Effects: The electronic properties of the substituents on the pyrrolidine and its appended groups can modulate the electron density at the metal center, thereby influencing the catalyst's reactivity and selectivity.

Chelation: The pyrrolidine scaffold can be incorporated into multidentate ligands (e.g., bidentate or tridentate) that bind to the metal center at multiple points. Chelation provides a more rigid and well-defined catalyst structure, which often leads to higher enantioselectivity.

Modularity: A modular synthesis approach, where different components of the ligand can be easily varied, is highly desirable. This allows for the rapid generation of a library of ligands that can be screened to find the optimal catalyst for a specific transformation.

Once a chiral ligand is synthesized, it is complexed with a suitable metal precursor (e.g., palladium, rhodium, iridium, gold, copper) to form the active catalyst. The formation of these complexes is typically confirmed using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry, which provide detailed information about the structure and coordination geometry of the metal center.

The performance of the resulting chiral catalyst is then evaluated in a target asymmetric reaction. Key metrics for performance include:

Enantioselectivity: Measured as enantiomeric excess (ee), this indicates the degree to which the catalyst produces one enantiomer in excess of the other.

Diastereoselectivity: In reactions that form multiple diastereomers, this measures the preference for one diastereomer.

Yield and Conversion: These metrics quantify the efficiency of the reaction in producing the desired product.

Turnover Number (TON) and Turnover Frequency (TOF): These parameters measure the catalyst's productivity and activity, respectively.

For example, chiral gold(I) complexes bearing ligands with a C2-symmetric 2,5-diarylpyrrolidine unit have been synthesized and tested in intramolecular cycloaddition reactions. Variations in the substituents on the pyrrolidine and the associated phosphine (B1218219) ligand were shown to significantly impact the enantioselectivity, with some catalysts leading to the formation of the opposite enantiomer. Similarly, various transition metal complexes with pyrrolidine-derived ligands have been synthesized and characterized, with their catalytic activities being highly dependent on the specific ligand structure and metal center.

Catalyst/Ligand TypeReaction TypeSubstrateResult (Yield, ee%)Reference
Pyrrolidine-based OrganocatalystMichael AdditionAldehyde + NitroolefinHigh Yields, High ee
Gold(I)-Diarylpyrrolidine Complex[4+2] CycloadditionArylalkyne + AlkeneHigh Yields, up to 94:6 er
Pyridine-Pyrrolidine-Palladium ComplexAllylic AlkylationAllylic substrate + NucleophileModerate to Good Stereoselectivities

Integration into Polymeric Structures and Advanced Materials

The unique properties of chiral pyrrolidines have led to their incorporation into various advanced materials, including polymers and porous crystalline frameworks. This integration aims to transfer the chirality and catalytic activity of the molecular pyrrolidine unit to a macroscopic, often heterogeneous, material.

One successful strategy involves using pyrrolidine derivatives as building blocks for chiral metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs). These materials possess ordered, porous structures where the pyrrolidine units are covalently linked within the framework. The resulting frameworks can be used as heterogeneous catalysts for asymmetric reactions, offering advantages such as easy catalyst recovery and reuse.

Another approach involves the synthesis of chiral hybrid materials where pyrrolidine units are integrated into an inorganic matrix, such as silica. For example, a mesoporous hybrid material containing bis-silylated pyrrolidine fragments within a siliceous framework has been shown to be an excellent and recyclable heterogeneous catalyst for enantioselective Michael additions, achieving high stereocontrol. The incorporation of compounds like 2-(2-Methylphenyl)pyrrolidine into polymers can also enhance the material's physical properties, such as flexibility and durability. Furthermore, pyrrolidone derivatives have been used to create polymers and dendrimers for biomedical applications, acting as substitutes for polyethylene (B3416737) glycol (PEG) in drug delivery systems.

Precursor for the Preparation of Diverse Chemical Entities

Due to its functional handles and inherent chirality, the this compound scaffold is an excellent precursor for the synthesis of a wide range of other chemical compounds. Analogs such as 2-(2-Methylphenyl)pyrrolidine are known to serve as key intermediates in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.

The secondary amine of the pyrrolidine ring can be readily derivatized through reactions such as alkylation, acylation, and sulfonylation to introduce new functional groups and build molecular complexity. These N-substituted derivatives can exhibit distinct biological activities or serve as more advanced intermediates. For example, the synthesis of N-substituted (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines has been reported, highlighting methods for functionalizing the pyrrolidine nitrogen. The versatility of the pyrrolidine ring as a precursor is a recurring theme in synthetic organic chemistry, providing access to a multitude of important nitrogen-containing molecules.

Concluding Remarks and Future Research Perspectives

Development of Novel and Sustainable Synthetic Routes

Key future directions include:

Biocatalysis: The use of enzymes, such as transaminases, offers a highly enantioselective and environmentally benign alternative to traditional metal catalysts for synthesizing chiral amines. acs.orgresearchgate.net Future work should explore the application of engineered enzymes for the asymmetric synthesis of 2-arylmethylpyrrolidines from readily available starting materials like ω-chloroketones. acs.org Recently, enzymatic platforms using evolved cytochrome P411 variants have been developed to construct chiral pyrrolidines via intramolecular C(sp³)–H amination of organic azides, a strategy that could be adapted for this target molecule. nih.gov

Catalyst-Free and Solvent-Free Reactions: Inspired by green chemistry principles, researchers are exploring catalyst-free and solvent-free conditions, for instance, using microwave irradiation or reactions in water or ethanol/water mixtures to synthesize pyrrolidine (B122466) derivatives. rsc.orgmdpi.comresearchgate.net Applying these principles to the synthesis of 2-[(2-Methylphenyl)methyl]pyrrolidine could significantly reduce the environmental impact of its production.

Photocatalysis: The combination of photocatalysis with biocatalysis presents a novel, one-pot strategy for the asymmetric synthesis of functionalized pyrrolidines from unfunctionalized precursors. nih.gov This chemo-enzymatic approach could provide a mild and efficient route to chiral building blocks related to the target compound.

Table 1: Comparison of Synthetic Strategies for Chiral Pyrrolidines
Synthetic StrategyKey AdvantagesFuture Research Focus for this compoundReference
Asymmetric OrganocatalysisMetal-free, high enantioselectivity, readily available catalysts.Design of novel proline-derived catalysts for asymmetric alkylation/amination. mdpi.combenthamdirect.com
Biocatalysis (e.g., Transaminases)Excellent enantioselectivity (>99% ee), mild reaction conditions, sustainable.Screening and engineering of transaminases for efficient synthesis from ω-chloro-arylketones. acs.orgresearchgate.net
Palladium-Catalyzed CarboaminationConvergent, good for analog synthesis, high diastereoselectivity.Development of asymmetric variants and expansion of substrate scope. nih.gov
Green Chemistry ApproachesReduced waste, use of non-toxic solvents (water, ethanol), energy-efficient (microwaves).Adaptation of known syntheses to catalyst-free or aqueous conditions. rsc.orgresearchgate.net

Elucidation of Undiscovered Reactivity Profiles and Reaction Mechanisms

The reactivity of the this compound scaffold is largely uncharted. Future investigations should aim to uncover novel transformations and gain a deeper mechanistic understanding of its reactions.

Areas ripe for exploration are:

Palladium-Catalyzed Reactions: Palladium-catalyzed carboamination of γ-aminoalkenes is a powerful method for constructing substituted pyrrolidines. nih.govwikipedia.org The mechanism, often involving either a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle, dictates the stereochemical outcome. wikipedia.org Future studies could explore the reactivity of N-protected derivatives of this compound in related cross-coupling reactions to introduce further complexity. A deeper mechanistic investigation, potentially using computational methods, could clarify the factors controlling regio- and diastereoselectivity in these transformations. nih.gov

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy. Research into palladium-catalyzed C-H activation of protected aminoalkenes using unactivated arenes has shown promise for forming carboamination products. nih.gov Applying this methodology to the pyrrolidine ring of the target compound could open new avenues for late-stage functionalization.

Umpolung Reactivity: An "umpolung" or reverse-polarity approach to palladium-catalyzed alkene carboamination has been developed, which employs an electrophilic nitrogen component and organometallic nucleophiles. acs.org Exploring this strategy with substrates designed to yield this compound could provide a novel synthetic entry point and uncover unique reactivity patterns.

Refinement of Computational Models for Predictive Molecular Design

Computational chemistry offers powerful tools for accelerating the discovery and optimization of bioactive molecules. For pyrrolidine derivatives, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) are becoming indispensable. tandfonline.comscispace.comnih.gov

Future progress in this area will depend on:

Developing Predictive QSAR Models: By correlating structural features with biological activity, 3D-QSAR models can guide the design of new, more potent inhibitors for specific biological targets. tandfonline.comscispace.comnih.gov Future work should involve synthesizing a library of derivatives of this compound and evaluating their biological activity to build robust QSAR models. These models could then predict the activity of novel, unsynthesized analogs, prioritizing the most promising candidates for synthesis. nih.gov

Enhancing Molecular Docking Accuracy: Molecular docking simulates the interaction between a ligand and a protein's binding site. researchgate.netresearchgate.net For derivatives of this compound, docking studies can predict binding modes and affinities to various enzymes or receptors, helping to explain structure-activity relationships at the molecular level. nih.govnih.gov The refinement of scoring functions and the inclusion of molecular dynamics (MD) simulations will improve the predictive power of these models, providing a more accurate picture of the ligand-protein interactions over time. tandfonline.comresearchgate.net

Mechanistic Insights from DFT: DFT calculations can be employed to elucidate reaction mechanisms, rationalize stereochemical outcomes, and calculate the energetic profiles of reaction pathways. nih.govnih.gov Applying DFT to the synthesis and reactions of this compound will provide fundamental insights that can guide the development of more efficient and selective chemical processes.

Emerging Applications in Interdisciplinary Chemical Research

The unique structural and stereochemical properties of the pyrrolidine ring make it a privileged scaffold in diverse areas of chemical research. researchgate.netnih.gov While its primary role has been in medicinal chemistry, future applications for this compound and its derivatives are likely to emerge in other interdisciplinary fields.

Potential emerging applications include:

Organocatalysis: Chiral pyrrolidine derivatives, famously including proline and diarylprolinol ethers, are powerful organocatalysts for a wide range of asymmetric transformations. mdpi.combenthamdirect.comnih.govbohrium.com The chiral secondary amine motif present in this compound makes it a candidate for development into a novel organocatalyst. Future research could explore its efficacy in key reactions like asymmetric aldol, Michael, and Mannich reactions.

Materials Science: Pyrrolidine derivatives are being investigated for their use in materials science, including the production of polymers and agrochemicals. ontosight.ai The incorporation of the this compound moiety into polymer backbones or as a ligand in metal-organic frameworks (MOFs) could lead to new materials with unique chiral recognition, catalytic, or photophysical properties.

Pharmaceutical Development: The pyrrolidine ring is a key component in a multitude of FDA-approved drugs. researchgate.netfrontiersin.org Given this precedent, this compound serves as a valuable building block for creating new chemical entities with potential therapeutic applications in areas such as neuroscience, oncology, and infectious diseases. ontosight.aiontosight.ai

Table 2: Potential Interdisciplinary Applications
FieldPotential Application of this compoundRationaleReference
Medicinal ChemistryScaffold for novel CNS agents, anticancer drugs, or antivirals.The pyrrolidine core is a privileged structure in numerous FDA-approved drugs. researchgate.netnih.govfrontiersin.org
Asymmetric OrganocatalysisChiral catalyst for asymmetric C-C bond-forming reactions.The chiral secondary amine is a common motif in effective organocatalysts. mdpi.comnih.govbohrium.com
Materials ScienceChiral ligand for MOFs or monomer for specialty polymers.Incorporation of chiral building blocks can impart unique properties to materials. ontosight.ai
AgrochemistryIntermediate for the synthesis of novel insecticides or herbicides.Pyrrolidine structures are found in various agrochemical products. safrole.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(2-Methylphenyl)methyl]pyrrolidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via alkylation of pyrrolidine with a 2-methylbenzyl halide. For optimization, adjust solvent polarity (e.g., dichloromethane vs. ethanol), base strength (e.g., K₂CO₃ vs. NaH), and temperature (reflux vs. room temperature). Monitoring reaction progress via TLC or GC-MS helps identify optimal quenching times. Post-synthesis purification via column chromatography using silica gel and ethyl acetate/hexane gradients improves yield .

Q. How do structural modifications at the pyrrolidine ring or phenyl group affect the compound's physicochemical properties?

  • Methodological Answer : Substituents like halogens, methylthio groups, or methoxy moieties on the phenyl ring (e.g., as seen in analogues like 2-(2-(methylthio)phenyl)pyrrolidine hydrochloride) increase lipophilicity (logP) and alter solubility. Modifications to the pyrrolidine ring (e.g., fluorination at C4) enhance metabolic stability, as shown in fluorinated derivatives . Use computational tools like COSMO-RS or molecular dynamics simulations to predict changes in solubility and partition coefficients.

Q. What analytical techniques are recommended for characterizing enantiomeric purity in chiral derivatives of this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers. Validate purity using polarimetry or circular dichroism (CD). For example, (R)-2-(4-methoxyphenyl)pyrrolidine hydrochloride was characterized using a Chiralpak AD-H column with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding biological activity?

  • Methodological Answer : Cross-validate docking studies (e.g., AutoDock Vina) with experimental binding assays (SPR or ITC). For instance, discrepancies in predicted vs. observed IC₅₀ values for neuroactive pyrrolidine derivatives were resolved by incorporating solvent-accessible surface area (SASA) corrections in MD simulations . Use free-energy perturbation (FEP) calculations to refine ligand-receptor interaction models.

Q. How can researchers mitigate safety risks associated with handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA/NIOSH guidelines: use NIOSH-certified respirators (P95/P99) for aerosol protection, nitrile gloves (EN374 standard), and fume hoods for synthesis. For analogues like 2-(4-methoxyphenyl)pyrrolidine, which may interact with neurotransmitter systems, conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo studies .

Q. What role does stereochemistry play in the pharmacological profile of this compound derivatives?

  • Methodological Answer : Enantiomers exhibit divergent binding affinities. For example, (R)-configured derivatives of 2-(4-methoxyphenyl)pyrrolidine showed 10-fold higher selectivity for serotonin receptors compared to (S)-enantiomers. Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to achieve >99% ee, validated by X-ray crystallography .

Key Research Findings

  • Synthetic Efficiency : Multi-step reactions involving Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) improve aryl-pyrrolidine bond formation, achieving yields >75% .
  • Biological Relevance : Methylthio-substituted derivatives (e.g., 2-(2-(methylthio)phenyl)pyrrolidine hydrochloride) exhibit anti-inflammatory activity via NF-κB inhibition (IC₅₀ = 1.2 μM) .
  • Safety Profile : LC₅₀ values for zebrafish embryos exposed to fluorinated derivatives exceed 100 μM, suggesting low acute toxicity .

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